molecular formula C21H15N3O2S B2855018 3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 361167-86-4

3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2855018
CAS No.: 361167-86-4
M. Wt: 373.43
InChI Key: VMCORNABSVDYJU-UHFFFAOYSA-N
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Description

3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds. They have been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .

Mechanism of Action

The mechanism of action of 3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is not fully understood. However, studies suggest that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and decrease the expression of certain proteins involved in cancer cell survival. In animal models, this compound has been shown to reduce inflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide in lab experiments include its potential as an anticancer and anti-inflammatory agent, its ability to induce apoptosis in cancer cells, and its potential to improve cognitive function. However, limitations of using this compound include its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide. One potential direction is to further investigate its mechanism of action in cancer cells and inflammation. Another potential direction is to evaluate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through several methods and has been extensively studied for its potential as an anticancer and anti-inflammatory agent. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of 3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has been accomplished through several methods. One of the most common methods involves the reaction of 2-aminothiazole with 4-(2-bromoacetyl)pyridine followed by the reaction of the resulting compound with 3-phenoxybenzoyl chloride. This method has been optimized to achieve high yields of the compound.

Scientific Research Applications

3-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been evaluated for its potential as an anti-inflammatory agent.

Properties

IUPAC Name

3-phenoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c25-20(24-21-23-19(14-27-21)18-11-4-5-12-22-18)15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCORNABSVDYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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